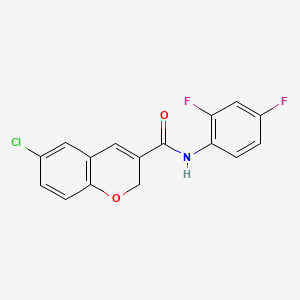

6-chloro-N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

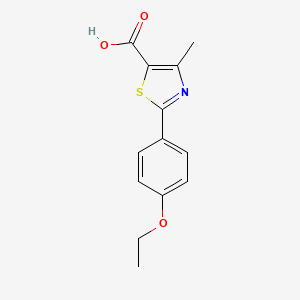

The compound 6-chloro-N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide is a chromene derivative, which is a class of organic compounds characterized by a benzopyran nucleus. Chromenes are known for their diverse range of biological activities and are of interest in medicinal chemistry. Although the specific compound is not directly described in the provided papers, related chromene compounds with various substitutions have been synthesized and studied, indicating the relevance of this class of compounds in chemical research.

Synthesis Analysis

The synthesis of chromene derivatives often involves the formation of the benzopyran nucleus through cyclization reactions. In the first paper, a chromene containing a 1,3,4-thiadiazole and a trifluoromethyl group was synthesized, and its structure was characterized using various spectroscopic techniques including IR, 1H-NMR, 13C-NMR, 19F-NMR, and HRMS . This suggests that similar synthetic routes and characterization methods could be applicable to the synthesis of 6-chloro-N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide.

Molecular Structure Analysis

The molecular structure of chromene derivatives can be complex and is often determined using NMR spectroscopy and X-ray crystallography. The second paper provides an example of this, where the molecular structure of a 6-fluoro-7-chloro-4-oxo-4H-chromene derivative was elucidated using these techniques . The detailed structural information, such as unit cell dimensions and space group, highlights the precision with which chromene structures can be determined.

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions, which can be used to further modify the compound or to study its reactivity. While the provided papers do not detail specific reactions for the compound , they do describe the synthesis and reactions of related chromene compounds . This information can be used to infer potential reactivity patterns and functional group transformations for 6-chloro-N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives, such as solubility, melting point, and density, are important for their practical applications. The second paper provides the calculated density of a related chromene compound . Such data is crucial for understanding the behavior of these compounds under different conditions and can guide the development of new chromene-based materials or drugs.

Aplicaciones Científicas De Investigación

Synthesis and Eco-Friendly Approaches

- 6-chloro-N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide and related compounds have been synthesized using eco-friendly approaches. For example, Proença and Costa (2008) demonstrated a simple and eco-friendly method for synthesizing 2-imino and 2-oxo-2H-chromene-3-carboxamides, emphasizing high yield and atom economy (Proença & Costa, 2008).

Fluorescent Probes and Chemosensors

- These compounds have applications as fluorescent probes and chemosensors. Bekhradnia et al. (2016) developed a novel coumarin-based fluorescent probe using a derivative of 2H-chromene-3-carboxamide for selective detection of Cu(II) ions in aqueous solutions (Bekhradnia, Domehri, & Khosravi, 2016).

Diversity Oriented Synthesis

- Vodolazhenko et al. (2012) utilized 2H-chromene-3-carboxamide derivatives in the diversity oriented synthesis of compounds, highlighting their biological relevance due to the presence of a 2-pyrone scaffold common in many active natural and synthetic compounds (Vodolazhenko et al., 2012).

Biological Activities

- Chromenones linked to triazole rings, similar to the core structure of 6-chloro-N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide, have been synthesized and evaluated for anti-ChE activity and potential applications in Alzheimer's disease treatment. For instance, Saeedi et al. (2017) synthesized novel chromenones and evaluated their neuroprotective effects (Saeedi et al., 2017).

Antimicrobial and Antibacterial Properties

- Innovative coumarin derivatives containing a chromene-3-carboxamide ring have been synthesized and evaluated for their biological properties, including antibacterial activity. Ramaganesh, Bodke, and Venkatesh (2010) investigated the antibacterial properties of such compounds, highlighting their potential in combating various bacterial strains (Ramaganesh, Bodke, & Venkatesh, 2010).

Propiedades

IUPAC Name |

6-chloro-N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClF2NO2/c17-11-1-4-15-9(6-11)5-10(8-22-15)16(21)20-14-3-2-12(18)7-13(14)19/h1-7H,8H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWUKYJWXDIDFSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C=CC(=C2)Cl)C(=O)NC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Chlorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3014136.png)

![2-(3-methoxyphenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B3014139.png)

![7-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3014141.png)

![N-cyclohexyl-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3014142.png)

![1-[3-Nitro-4-({2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}amino)phenyl]-1-ethanone](/img/structure/B3014148.png)